Ethyl 2-chloro-3-(3-nitrophenyl)propanoate
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Overview
Description
Ethyl 2-chloro-3-(3-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of propanoic acid and contains both chloro and nitro functional groups attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-(3-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 3-phenylpropanoate to introduce the nitro group, followed by chlorination to add the chloro group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenylpropanoates: From nucleophilic substitution reactions.
Carboxylic Acids: From hydrolysis of the ester group.
Scientific Research Applications
Ethyl 2-chloro-3-(3-nitrophenyl)propanoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which ethyl 2-chloro-3-(3-nitrophenyl)propanoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations.
Comparison with Similar Compounds
Ethyl 2-chloro-3-(3-nitrophenyl)propanoate can be compared to other similar compounds such as:
Ethyl 3-(3-chloro-2-nitrophenyl)propanoate: Similar structure but with different positions of the chloro and nitro groups.
Ethyl 2-chloro-3-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in the para position.
Ethyl 2-bromo-3-(3-nitrophenyl)propanoate: Similar structure but with a bromo group instead of a chloro group.
These comparisons highlight the unique reactivity and applications of this compound due to the specific positions of its functional groups.
Properties
IUPAC Name |
ethyl 2-chloro-3-(3-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-2-17-11(14)10(12)7-8-4-3-5-9(6-8)13(15)16/h3-6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYRPHZNIQKSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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